![molecular formula C14H19N3O2 B13850393 1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-1,3,8-triazaspiro[45]decan-4-one is a heterocyclic compound that features a spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one typically involves the reaction of 2-methoxyphenylhydrazine with a suitable cyclic ketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the spirocyclic structure. Commonly used reagents include acetic acid or hydrochloric acid as catalysts, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to maximize yield and minimize by-products. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
化学反应分析
Types of Reactions
1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of oxo derivatives with increased polarity.
Reduction: Formation of reduced spirocyclic compounds with altered electronic properties.
Substitution: Formation of substituted phenyl derivatives with varying functional groups.
科学研究应用
1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique spirocyclic structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential therapeutic applications.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, where it can either inhibit or activate their function. The methoxy group on the phenyl ring can participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its target. Additionally, the triazaspiro scaffold can engage in various non-covalent interactions, such as π-π stacking or van der Waals forces, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
6,6-Dimethyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones: These compounds share a similar spirocyclic structure but differ in the presence of additional functional groups, which can alter their chemical and biological properties.
1-Thia-4,8-diazaspiro[4.5]decan-3-one Derivatives:
Uniqueness
1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one is unique due to its specific combination of a methoxy-substituted phenyl ring and a triazaspiro scaffold. This combination imparts distinct electronic and steric properties, making the compound a valuable candidate for various applications in medicinal chemistry and materials science. The presence of the methoxy group also allows for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.
属性
分子式 |
C14H19N3O2 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC 名称 |
1-(2-methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C14H19N3O2/c1-19-12-5-3-2-4-11(12)17-10-16-13(18)14(17)6-8-15-9-7-14/h2-5,15H,6-10H2,1H3,(H,16,18) |
InChI 键 |
SVBJCJUBORTKGJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2CNC(=O)C23CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13850325.png)


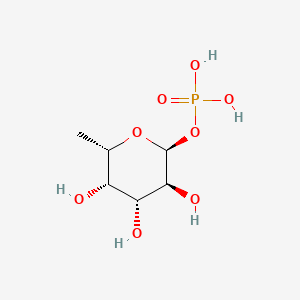
![5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13850347.png)
![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)
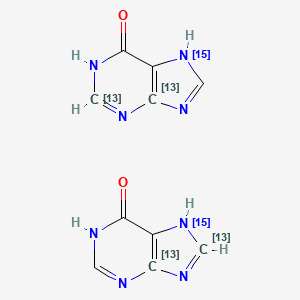

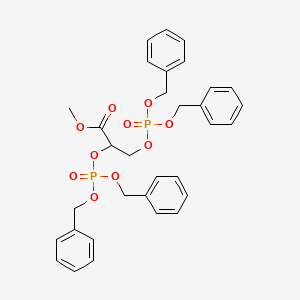
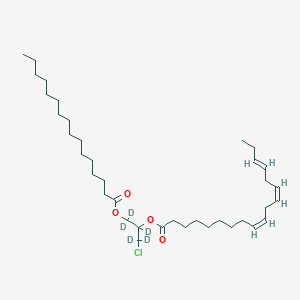
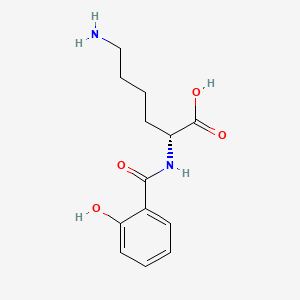
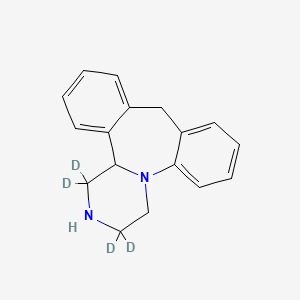
![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
